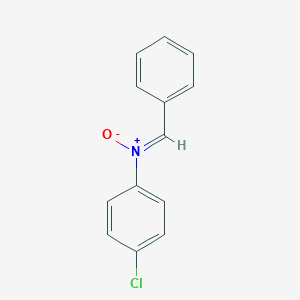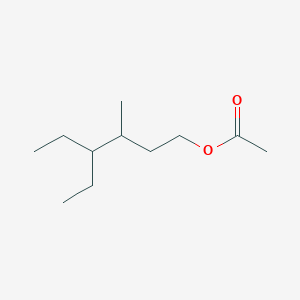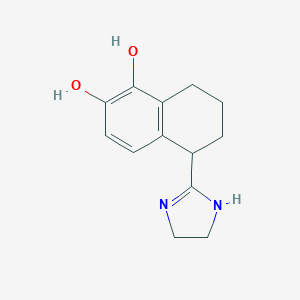![molecular formula C5H2Cl2O2 B217180 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea CAS No. 100821-69-0](/img/structure/B217180.png)
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is a derivative of glucopyranose, modified with a methylnitrosoamino group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea involves multiple steps, starting from glucopyranoseSpecific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitroso group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea involves its interaction with specific molecular targets. It is known to bind to glucose recognition sites on pancreatic B-cells, leading to its diabetogenic effects. The compound’s activity is thought to result from the formation of methylcarbonium ions, which alkylate intracellular molecular structures, including nucleic acids, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Streptozocin: A similar compound with a nitrosourea moiety, used as an antineoplastic agent and diabetogenic agent.
3-O-Methylglucose: A nonmetabolizable glucose analogue that protects pancreatic B-cells against streptozocin.
Uniqueness
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea is unique due to its specific chemical modifications, which confer distinct biological activities compared to other similar compounds. Its ability to bind competitively with glucose recognition sites on pancreatic B-cells highlights its potential in diabetes research .
Properties
CAS No. |
100821-69-0 |
|---|---|
Molecular Formula |
C5H2Cl2O2 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C9H17N3O7/c1-12(11-18)9(17)10-5(3-13)8(19-2)7(16)6(15)4-14/h3,5-8,14-16H,4H2,1-2H3,(H,10,17)/t5-,6+,7+,8+/m0/s1 |
InChI Key |
QVXLRSXRLWPYDB-LXGUWJNJSA-N |
SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
Isomeric SMILES |
CN(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC)N=O |
Canonical SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
Synonyms |
3-O-methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose MMNACAG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


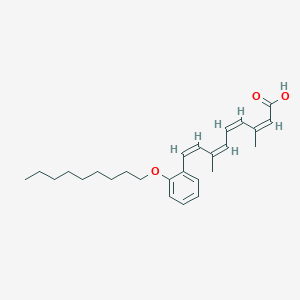



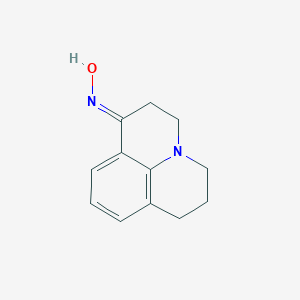
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)

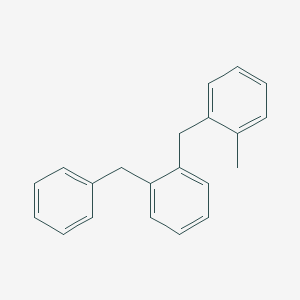
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
